N,4,7,7-tetramethyl-3-oxo-N-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
N,4,7,7-Tetramethyl-3-oxo-N-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a rigid bicyclo[2.2.1]heptane scaffold. This compound (referred to as 13a in ) has been studied as a nitric oxide synthase (NOS) inhibitor, targeting both heme propionate and tetrahydrobiopterin binding sites . Its structure includes a phenyl group at the N-position and methyl substituents at the 4,7,7-positions, contributing to steric bulk and lipophilicity. The 2-oxabicyclo framework imparts conformational rigidity, which is critical for binding to enzymatic pockets .
Properties
IUPAC Name |
N,4,7,7-tetramethyl-3-oxo-N-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-15(2)16(3)10-11-17(15,21-14(16)20)13(19)18(4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBZTOLBIVTKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N(C)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,7,7-tetramethyl-3-oxo-N-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common method includes the reaction of a suitable bicyclic ketone with an amine derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the production process.
Chemical Reactions Analysis
Types of Reactions
N,4,7,7-tetramethyl-3-oxo-N-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,4,7,7-tetramethyl-3-oxo-N-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N,4,7,7-tetramethyl-3-oxo-N-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The compound’s analogues differ primarily in the substituents attached to the phenyl group or the bicyclic core. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Structure-Activity Relationships (SAR): The phenyl group’s substitution pattern directly influences bioactivity. Electron-withdrawing groups (e.g., Cl, F) improve target engagement, while bulky substituents (e.g., carbazolyl, quinolinyl) may reduce off-target effects .
- Physicochemical Trade-offs : Methyl and halogen substituents increase logP, enhancing membrane permeability but risking solubility issues. Fluorine balances this by moderating logD .
- Therapeutic Potential: Derivatives like 13a and its fluorinated analogues are promising candidates for neurodegenerative or cardiovascular diseases where NOS overexpression is pathological .
Biological Activity
N,4,7,7-tetramethyl-3-oxo-N-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound notable for its unique structural characteristics, which include a ketone and an amide functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the Diels-Alder reaction, a cycloaddition process that efficiently forms the bicyclic structure under specific conditions, often utilizing solvents like toluene at elevated temperatures.
Structural Formula
The structural formula can be represented as follows:
IUPAC Name
The IUPAC name for this compound is this compound.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor . Its rigid bicyclic structure allows it to fit into enzyme active sites effectively, possibly inhibiting their activity and modulating various biochemical pathways.
Pharmacological Properties
The compound has been explored for multiple pharmacological activities:
- Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit inflammatory pathways, potentially making it useful in treating inflammatory disorders.
- Analgesic Properties: There is evidence to support its use in pain management through modulation of pain pathways.
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various derivatives of bicyclic compounds similar to this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro .
Study 2: Enzyme Inhibition
In another research effort, the compound was tested against several enzymes involved in metabolic pathways. The results demonstrated IC50 values indicating effective inhibition of target enzymes critical in disease processes related to inflammation and pain .
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. The rigid structure enhances binding affinity to enzymes or receptors involved in key metabolic processes. This interaction can lead to altered enzymatic activity and subsequent biological responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid | Bicyclic Acid | Moderate anti-inflammatory |
| N-methoxy-N,4,7,7-tetramethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane | Modified Bicyclic | Enhanced analgesic properties |
Uniqueness of N,4,7,7-tetramethyl Compound
What sets this compound apart is its unique combination of functional groups and structural rigidity which may confer specific biological advantages over similar compounds.
Q & A
Basic: What are the key structural features of N,4,7,7-tetramethyl-3-oxo-N-phenyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide, and how do they influence reactivity?
The compound features a bicyclo[2.2.1]heptane core with an oxygen atom in the oxabicyclo framework, a ketone group at position 3, and a carboxamide group substituted with tetramethyl and phenyl groups. The rigidity of the bicyclic system enhances stability, while the electron-withdrawing ketone and amide groups influence reactivity in nucleophilic or electrophilic reactions .
Methodological Insight : Use X-ray crystallography or NMR (e.g., DEPT) to confirm stereochemistry. Computational tools (e.g., Gaussian with InChI/SMILES inputs) can model steric effects of the tetramethyl and phenyl substituents .
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis typically involves coupling 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid with N-phenylamine derivatives. Key steps include:
- Amide coupling : Use DCC (dicyclohexylcarbodiimide) or EDC/HOBt in anhydrous dichloromethane or toluene under reflux .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Data Contradiction : Substituting DCC with newer coupling agents (e.g., HATU) may reduce side reactions but requires pH control to avoid racemization .
Advanced: What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
Structural analogs (e.g., N-methoxy or dichlorophenyl derivatives) show varying bioactivity due to substituent effects on lipophilicity and target binding .
Comparative Analysis Table :
| Substituent (R-group) | CAS Number | Key Property | Bioactivity Trend |
|---|---|---|---|
| N-Methoxypropyl | 613658-71-2 | Increased solubility | Reduced cytotoxicity |
| 2,4-Dichlorophenyl | 35874-27-2 | Enhanced lipophilicity | Improved enzyme inhibition |
| Tetramethyl-Phenyl | Target compound | Steric hindrance | Pending validation |
Methodological Insight : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities and validate SAR trends .
Advanced: How can computational modeling predict the metabolic stability of this compound?
- In Silico Tools : Employ ADMET predictors (e.g., SwissADME) with SMILES inputs to estimate metabolic sites.
- Mechanistic Insight : The phenyl group may undergo cytochrome P450-mediated oxidation, while the bicyclic core resists hydrolysis. MD simulations can assess interactions with CYP3A4 .
Validation : Cross-reference with in vitro microsomal assays (human liver microsomes + NADPH) to confirm predictions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : NMR for methyl group splitting patterns (δ 1.2–1.5 ppm) and NMR for carbonyl signals (δ 170–210 ppm).
- IR : Confirm ketone (≈1700 cm) and amide (≈1650 cm) stretches.
- MS : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced: How does the stereochemistry of the bicyclo[2.2.1]heptane core affect its interaction with biological targets?
The endo/exo configuration of substituents impacts binding. For example:
- Endo-methyl groups : Increase steric shielding of the ketone, reducing off-target reactivity.
- Exo-phenyl group : Enhances π-π stacking with aromatic residues in enzymes.
Methodological Insight : Use NOESY NMR or crystallography to assign stereochemistry. Docking studies (AutoDock Vina) can model interactions with protein pockets .
Basic: What solvent systems are optimal for recrystallizing this compound?
- Polar aprotic solvents : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
- Non-polar systems : Hexane/dichloromethane (gradient) for removing hydrophobic impurities .
Note : Slow cooling (0.5°C/min) minimizes amorphous solid formation.
Advanced: How can researchers address low yields in scale-up synthesis?
- Process Optimization : Switch from batch to flow chemistry for controlled exothermic reactions.
- Catalysis : Test Pd/C or Ni catalysts for hydrogenation steps (if applicable).
- Byproduct Analysis : Use LC-MS to identify dimers or hydrolyzed products and adjust reaction pH/temperature .
Basic: What are the stability concerns for this compound under different storage conditions?
- Light Sensitivity : The ketone group may undergo photodegradation; store in amber vials at –20°C.
- Hydrolysis Risk : Avoid aqueous buffers (pH > 8) that may cleave the amide bond.
Data Source : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation in argon atmosphere .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) aid in mechanistic studies of this compound?
- Tracer Studies : -label the ketone to track metabolic fate via NMR or LC-MS.
- Kinetic Isotope Effects : Use deuterated methyl groups to probe reaction mechanisms (e.g., radical vs. ionic pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
